1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine
Overview
Description
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine is an organic compound that belongs to the class of triazine derivatives. This compound is notable for its applications in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides, esters, and other carboxylic derivatives. Its unique structure, which includes a triazine ring substituted with dimethoxy groups and a piperidine moiety, makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with piperidin-4-amine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, under mild conditions. The process involves the nucleophilic substitution of the chlorine atom on the triazine ring by the amine group of piperidin-4-amine, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters.
Condensation reactions: It can act as a condensing agent in the formation of peptide bonds and other condensation reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles.
Solvents: Tetrahydrofuran, dichloromethane, and other organic solvents.
Catalysts: In some cases, catalysts such as N-methylmorpholine may be used to enhance the reaction rate.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Peptides: Formed by the condensation of amino acids.
Scientific Research Applications
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the activation of carboxylic acids in the synthesis of amides, esters, and other carboxylic derivatives.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine involves the activation of carboxylic acids to form reactive intermediates, such as active esters. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, and other carboxylic derivatives. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the nucleophilic substitution reactions.
Comparison with Similar Compounds
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of this compound.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications in organic synthesis.
The uniqueness of this compound lies in its ability to efficiently activate carboxylic acids and facilitate the formation of a wide range of carboxylic derivatives under mild conditions.
Properties
IUPAC Name |
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-16-9-12-8(13-10(14-9)17-2)15-5-3-7(11)4-6-15/h7H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJTZBMFPMPDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCC(CC2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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